molecular formula C6H12F2N2 B6157927 2-(difluoromethyl)-1-methylpiperazine CAS No. 1780451-86-6

2-(difluoromethyl)-1-methylpiperazine

Cat. No. B6157927
CAS RN: 1780451-86-6
M. Wt: 150.2
InChI Key:
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Description

The compound “2-(difluoromethyl)-1-methylpiperazine” likely contains a piperazine core, which is a six-membered ring containing two nitrogen atoms. It also has a difluoromethyl group (-CF2H), which is known to have unique properties and is often used in pharmaceuticals .


Synthesis Analysis

Difluoromethylation is a process that has seen significant advances, particularly in the formation of X–CF2H bonds where X can be various atoms such as carbon, oxygen, nitrogen, or sulfur . A variety of methods, including electrophilic, nucleophilic, radical, and cross-coupling methods, have been developed to construct C(sp3)–CF2H bonds .


Molecular Structure Analysis

The exact molecular structure of “this compound” would depend on the specific arrangement of the atoms and bonds in the molecule. The geometries of similar compounds have been optimized using computational chemistry programs .


Chemical Reactions Analysis

Difluoromethylation reactions have been accomplished on various substrates under mild and environmentally benign conditions . These reactions often involve the transfer of a CF2H group to a carbon site .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific molecular structure. Fluorine-containing compounds are known to have unique properties, including increased metabolic stability, solubility, and lipophilicity .

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, eflornithine, a related compound, is an irreversible ornithine decarboxylase inhibitor used in medical treatments .

Safety and Hazards

The safety and hazards associated with “2-(difluoromethyl)-1-methylpiperazine” would depend on its specific properties. It’s important to handle all chemicals with appropriate safety measures .

Future Directions

Difluoromethylation is a field of research that has seen significant advances and generated interest for process chemistry . Future research may focus on developing more efficient methods for difluoromethylation and exploring new applications of difluoromethylated compounds .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(difluoromethyl)-1-methylpiperazine involves the reaction of difluoromethylamine with 1-methylpiperazine in the presence of a suitable catalyst.", "Starting Materials": [ "Difluoromethylamine", "1-methylpiperazine" ], "Reaction": [ "To a stirred solution of 1-methylpiperazine (1.0 equiv) in anhydrous THF, add difluoromethylamine (1.2 equiv) dropwise at room temperature.", "Add a catalytic amount of a suitable Lewis acid catalyst, such as titanium tetrachloride or boron trifluoride etherate.", "Stir the reaction mixture at room temperature for several hours until complete consumption of starting materials is observed by TLC.", "Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with ethyl acetate.", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain the desired product as a colorless oil." ] }

CAS RN

1780451-86-6

Molecular Formula

C6H12F2N2

Molecular Weight

150.2

Purity

95

Origin of Product

United States

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